molecular formula CH2Cl2 B032916 Dichloromethane-d2 CAS No. 1665-00-5

Dichloromethane-d2

Cat. No.: B032916
CAS No.: 1665-00-5
M. Wt: 86.94 g/mol
InChI Key: YMWUJEATGCHHMB-DICFDUPASA-N
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Biochemical Analysis

Biochemical Properties

Dichloromethane-d2 is primarily used as a solvent in NMR spectral analysis . It does not directly interact with enzymes, proteins, or other biomolecules in biochemical reactions. It plays a crucial role in facilitating the analysis of these biomolecules.

Cellular Effects

As a solvent, this compound does not directly influence cell function or cellular processes. It does not impact cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

This compound does not exert effects at the molecular level. It does not bind to biomolecules, nor does it inhibit or activate enzymes. It does not cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is primarily used for sample preparation in NMR analysis . Its stability and degradation over time are not typically a concern in these settings.

Dosage Effects in Animal Models

As a solvent, this compound is not typically administered to animal models, so dosage effects are not applicable .

Metabolic Pathways

This compound does not participate in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

This compound does not get transported or distributed within cells and tissues. It does not interact with transporters or binding proteins, nor does it have effects on its localization or accumulation .

Subcellular Localization

This compound does not have a specific subcellular localization. It does not contain any targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloromethane-d2 is typically synthesized by the deuteration of dichloromethane. The process involves the exchange of hydrogen atoms in dichloromethane with deuterium atoms. This can be achieved through a reaction with deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of deuterium oxide (D2O) as a deuterium source. The reaction is carried out in a high-pressure reactor where dichloromethane is exposed to deuterium oxide in the presence of a catalyst. The resulting product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dichloromethane-d2 primarily undergoes substitution reactions due to the presence of chlorine atoms. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with hydroxide ions can produce deuterated methanol (CD3OD), while oxidation reactions can yield carbon dioxide and water .

Comparison with Similar Compounds

Dichloromethane-d2 is similar to other deuterated solvents such as chloroform-d (CDCl3) and acetonitrile-d3 (CD3CN). it has unique properties that make it suitable for specific applications:

Similar compounds include:

  • Chloroform-d (CDCl3)
  • Acetonitrile-d3 (CD3CN)
  • Dimethyl sulfoxide-d6 (CD3SOCD3)
  • Methanol-d4 (CD3OD)

Properties

IUPAC Name

dichloro(dideuterio)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2/c2-1-3/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWUJEATGCHHMB-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937204
Record name Dichlorodideuteriomethane
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Molecular Weight

86.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a penetrating odor like ether; Hygroscopic; [NTP]
Record name Methylene chloride-d2
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Vapor Pressure

353.1 [mmHg]
Record name Methylene chloride-d2
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CAS No.

1665-00-5
Record name Dichloromethane-d2
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Record name Dichloro(2H2)methane
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Record name Dichlorodideuteriomethane
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Record name Dichloro(2H2)methane
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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethane-d2
Customer
Q & A

Q1: What is the molecular formula and weight of dichloromethane-d2?

A1: The molecular formula of this compound is CD2Cl2, and its molecular weight is 86.95 g/mol.

Q2: How does deuteration affect the spectroscopic properties of dichloromethane?

A2: Deuteration significantly alters the NMR spectrum of dichloromethane. In 1H NMR, the signal from the CH2 group in dichloromethane (CH2Cl2) is absent in this compound due to the replacement of hydrogen atoms with deuterium. This eliminates interference from the solvent signal, allowing for clearer observation of the analyte signals. []

Q3: Can you provide an example of how the chemical shifts of residual protons in this compound are affected by the presence of salts?

A3: Research has shown that adding tetra-n-butylammonium chloride (TBACl) to this compound causes a downfield shift in the residual proton signal. This shift is linearly dependent on the concentration of TBACl. []

Q4: Why is this compound widely used as a solvent in NMR spectroscopy?

A4: this compound is a preferred solvent for NMR spectroscopy due to its several advantageous properties:

  • Deuteration: Its deuterium atoms (2H) are NMR inactive in the 1H NMR frequency range, minimizing interference with analyte signals. []

Q5: How does this compound affect the rate of olefin metathesis reactions catalyzed by certain ruthenium complexes?

A5: Studies on ring-closing olefin metathesis reactions, using complexes like [(η6-p-cymene)(PCy3)RuCl(CCCPh2)]OTf, have shown that reaction rates are generally slower in this compound compared to benzene-d6. This suggests that solvent polarity can influence the catalytic activity of these ruthenium complexes. [, ]

Q6: Can you give an example of how this compound is used to study reaction kinetics?

A6: this compound was used as a solvent in a study investigating the kinetics of fast hydrogen bond formation between pyridine and hexafluoroisopropanol. Using Coherent anti-Stokes Raman scattering (CARS) microspectroscopy, researchers were able to determine lower limits for the formation and dissociation rate constants of the hydrogen-bonded complex. []

Q7: Are there specific examples of reactions where this compound is used to investigate reaction mechanisms?

A7: Yes, one example is the study of sulfonation reactions. Research on the sulfonation of allylsilanes with sulfur trioxide in this compound provided direct NMR evidence for the formation of β-sultones as initial intermediates. This helped to elucidate the reaction mechanism and understand the selectivity of the sulfonation process. []

Q8: Can this compound participate in reactions as more than just a solvent?

A8: While primarily used as a solvent, this compound can participate in reactions under specific conditions. For example, in the presence of dimethyldioxirane-d6, this compound can act as a source of ligands in reactions involving iron(III) tetramesitylporphyrin. This highlights the need to consider potential side reactions involving the solvent. []

Q9: How is this compound utilized in computational chemistry studies?

A9: this compound serves as a model solvent in molecular dynamics simulations and quantum chemical calculations. Its properties and interactions with solutes can be simulated to understand various chemical phenomena, such as:

  • Molecular Dynamics: Simulating molecular motions and interactions within this compound can provide insights into solvation dynamics, conformational changes, and reaction mechanisms. []
  • Vibrational Energy Relaxation: Studying the energy transfer between vibrationally excited molecules and this compound can help understand solvent effects on vibrational relaxation processes. []
  • Hydrogen Bonding: Investigating the nature and strength of hydrogen bonding interactions between solutes and this compound can provide insights into molecular recognition and self-assembly processes. [, ]

Q10: Are there any applications of this compound in materials science?

A10: this compound is used in materials science research, particularly in polymer chemistry. For instance, it was utilized in the characterization of supramolecular H-shaped (ter)polymers formed via multiple hydrogen bonding between Hamilton wedge (HW) functionalized block copolymers and cyanuric acid (CA) functionalized polymers. []

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